Product packaging for Allyl methanethiosulfonate(Cat. No.:CAS No. 14202-77-8)

Allyl methanethiosulfonate

Cat. No.: B1363424
CAS No.: 14202-77-8
M. Wt: 152.2 g/mol
InChI Key: UWKDUBWNZZTSQL-UHFFFAOYSA-N
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Description

Historical Perspectives in Thiosulfonate Chemistry

Thiosulfonates, characterized by the R-S(O)₂-S-R' functional group, represent a class of organosulfur compounds that have garnered considerable attention over the years. Although they are a well-established class of compounds, they have seen a significant surge in research interest in the last two decades. uantwerpen.be Historically, thiosulfonates were often encountered as products of the oxidation of disulfides. The development of synthetic methods, such as the reaction of sulfonyl chlorides with thiols, paved the way for more controlled studies of their chemical properties. Early research focused on their fundamental reactivity, particularly their role as sulfenylating agents. uantwerpen.be Despite their long history, a comprehensive review of their synthesis by Zefirov and colleagues dates back over 25 years, highlighting the need for updated perspectives as new synthetic methodologies and applications continue to emerge. uantwerpen.be

General Overview of Organosulfur Compounds in Chemical Research

Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are integral to many areas of chemical and biological research. britannica.comwiley.com They are found in all living organisms as components of essential amino acids like cysteine and methionine, as well as in vital coenzymes and vitamins. britannica.com In the realm of chemical research, these compounds are valued for their diverse reactivity and are widely used as reagents in the synthesis of new molecules. britannica.com The sulfur atom's ability to exist in various oxidation states (e.g., thiols, sulfoxides, sulfones) contributes to the rich chemistry of this class of compounds. britannica.comwiley.com Many organosulfur compounds derived from natural sources, such as those from the Allium genus (e.g., garlic, onions), are known for their distinctive flavors and have been investigated for their biological activities. nih.govresearchgate.nettandfonline.com This has spurred research into their synthesis and application in fields ranging from materials science to medicine. uantwerpen.betandfonline.com

Positioning of Allyl Methanethiosulfonate (B1239399) within Methanethiosulfonate Reagents

Methanethiosulfonate (MTS) reagents are a specific subclass of thiosulfonates that have proven to be exceptionally useful tools in protein chemistry. ttuhsc.edu These reagents are characterized by the methanethiosulfonyl group (CH₃SO₂S-) and are known for their ability to react specifically and rapidly with thiol groups, such as those on cysteine residues in proteins, to form a disulfide bond. ttuhsc.eduguidechem.comas-1.co.jp This reaction, known as sulfenylation or alkanethiolation, is a powerful method for protein modification. ttuhsc.eduox.ac.uk

MTS reagents can be broadly categorized into charged and neutral varieties. ttuhsc.edu Charged MTS reagents, like MTSES and MTSET, are often used to probe the structure and function of ion channels, as the introduction of a charge can lead to measurable changes in protein function. ttuhsc.edunih.gov Allyl methanethiosulfonate (AMTS) falls into the category of neutral MTS reagents. ttuhsc.eduinterchim.fr As an uncharged molecule, it serves as a valuable sulfhydryl-active probe, particularly when used in conjunction with site-directed mutagenesis to investigate protein structure without introducing a formal charge. ttuhsc.eduinterchim.fr Its allyl group provides a different steric and electronic profile compared to other alkyl or aryl MTS reagents, allowing for nuanced studies of protein function and structure.

Academic Significance and Current Research Landscape

The academic significance of this compound stems from its utility as a specific chemical probe and its presence in natural systems. In biochemical research, it is primarily employed as a cysteine-modifying reagent to study protein structure and function. ttuhsc.eduguidechem.comas-1.co.jp The specific and rapid reaction with thiols allows researchers to reversibly block or label cysteine residues, providing insights into their roles in enzyme catalysis, protein folding, and ion channel gating. ttuhsc.edunih.gov

Current research continues to explore the applications of MTS reagents, including this compound, in increasingly complex biological systems. nih.gov There is ongoing interest in developing new synthetic methods for thiosulfonates that are more efficient and environmentally friendly. researchgate.netacs.org Furthermore, the natural occurrence of related thiosulfinates and thiosulfonates in Allium species connects the compound to food chemistry and agricultural science, where research is focused on understanding flavor formation and the biological activities of these sulfur compounds. tandfonline.comresearchgate.netglobalsciencebooks.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2S2 B1363424 Allyl methanethiosulfonate CAS No. 14202-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKDUBWNZZTSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methanethiosulfonates

The synthesis of thiosulfonates, including methanethiosulfonates, has been well-documented through several classical chemical reactions. These methods often involve oxidation, the use of specific sulfur-containing precursors, and substitution reactions.

Oxidation of Thiols for Thiosulfonate Formation

The oxidation of thiols is a direct and fundamental route to forming thiosulfonates. This transformation can be achieved using various oxidizing agents. Research has shown that thiols can be converted to their corresponding thiosulfonates with reagents like o-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP). acs.orgnih.gov While both are effective, DMP has been noted for its faster reaction rate and higher conversion efficiency. acs.orgnih.gov

Another approach involves the molybdenum-catalyzed selective oxidation of thiols. rsc.org This method is notable for its use of sustainable oxidants like hydrogen peroxide or even air, presenting a greener alternative to traditional heavy-metal oxidants. rsc.org The reaction conditions can be controlled to favor the formation of either thiosulfonates or disulfides. rsc.org

The reaction between thiols and sulfonyl chlorides also provides a pathway to thiosulfonates. tandfonline.com By carefully controlling the reaction conditions, such as temperature and the rate of thiol addition, the formation of thiosulfonates can be favored over the formation of disulfides. tandfonline.com Lowering the reaction temperature and slowing the addition of the thiol have been observed to enhance the yield of the desired thiosulfonate product. tandfonline.com

A variety of oxidizing systems have been explored for the conversion of thiols to thiosulfonates, including dinitrogen tetroxide, and metal-based reagents like manganese, silver, and zinc chromate. researchgate.net Electrochemical methods also present a modern, oxidant-free approach to this transformation. researchgate.net

Synthesis from Dimethyl Sulfoxide (B87167) and Related Precursors

Dimethyl sulfoxide (DMSO) serves as a versatile and readily available precursor for the synthesis of methanethiosulfonates. A notable method involves the treatment of DMSO with oxalyl chloride, which initiates the formation of S-methyl methanethiosulfonate (B1239399) (MMTS). wikipedia.orgorgsyn.org This reaction is advantageous due to the low cost of the reagents and the ease of purification, making it suitable for large-scale production. orgsyn.org

Another strategy employs the activation of DMSO with cyanuric chloride. researchgate.netthieme-connect.com This allows for the synthesis of thiosulfonates from thiophenols. researchgate.netthieme-connect.com A key advantage of this method is the ability to incorporate isotopically labeled groups from deuterated DMSO (DMSO-d6), which is valuable for mechanistic studies. researchgate.netthieme-connect.com The reaction proceeds under moderate conditions and provides a direct route to deuterated thiosulfonates. thieme-connect.com

Furthermore, a direct cross-coupling of methyl ketones with DMSO, promoted by acid, can lead to the formation of β-acyl allylic methylsulfides and their corresponding sulfones. acs.org This reaction proceeds through an enamine intermediate that reacts with a thionium (B1214772) ion species generated in situ from DMSO. acs.org

Preparation via Sulfenyl Halides and Disulfides

The reaction of sulfenyl halides with a source of sulfinate is a well-established method for preparing thiosulfonates. For instance, alkyl and aryl sulfenyl chlorides can react with sodium trifluoromethanesulfinate to produce trifluoromethanethiosulfonates. acs.org

Disulfides are also common starting materials for thiosulfonate synthesis. They can be oxidized to the corresponding thiosulfonates using various reagents. uantwerpen.be Electrophilic halogenating reagents like Selectfluor™, N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) are effective for this transformation. researchgate.net The reaction of aromatic or benzylic disulfides with Selectfluor™ in an acetonitrile (B52724)/water mixture at room temperature yields thiosulfonates efficiently. researchgate.net

An alternative method involves the reaction of disulfides with a sulfinate in the presence of bromine. acs.org This approach has been successfully used to prepare benzenethiosulfonates from disulfides and benzenesulfinate. acs.org The iodine-mediated oxidative sulfenylation of sulfinates with disulfides also provides a route to thiosulfonates in good yields. researchgate.net

Symmetrical thiosulfonates can be synthesized by the selective oxidation of symmetrical disulfides. rsc.org Oxidant systems such as iodine/ceric ammonium (B1175870) nitrate (B79036) have been employed for this purpose. rsc.org

Allylic Substitution Reactions in Organosulfur Synthesis

Allylic substitution reactions are a powerful tool for forming carbon-sulfur bonds, which are crucial in the synthesis of many organosulfur compounds. rsc.orgrsc.org Palladium-catalyzed asymmetric allylic substitution, in particular, has been utilized to create chiral allylic thioethers with high enantioselectivity. rsc.org However, the application of sulfur nucleophiles in these reactions can be challenging due to the potential for catalyst poisoning. rsc.orgrsc.org

Despite this challenge, various sulfur nucleophiles, including sulfinates and thioacetates, have been successfully employed in Pd-catalyzed allylic substitutions. rsc.org A practical and eco-friendly method has been developed for the synthesis of functionalized allyl thiosulfonates using Morita-Baylis-Hillman (MBH) allyl bromides and sodium arylthiosulfonates without the need for a catalyst. researchgate.net

Iridium-catalyzed asymmetric allylic substitution offers another versatile method for creating chiral building blocks. nih.gov This reaction can utilize a broad range of nucleophiles, including sulfur compounds, to produce branched, chiral products from simple monosubstituted allylic substrates. nih.gov

Novel and Green Synthesis Strategies for Allyl Methanethiosulfonate Analogues

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This trend has led to the exploration of catalytic and microwave-assisted approaches for the synthesis of thiosulfonates.

Catalytic and Microwave-Assisted Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and selectivity in shorter reaction times. scielo.org.mx This "green" technology can frequently be performed under solvent-free conditions, reducing waste. scielo.org.mxrsc.org

A fast and efficient green synthesis of thiosulfonate S-esters has been achieved through the microwave-supported permanganate (B83412) oxidation of symmetrical disulfides. researchgate.net This solvent-free method provides good yields of the desired products in a significantly reduced reaction time compared to conventional heating. researchgate.net

Microwave irradiation has also been successfully applied to nucleophilic substitution reactions to produce various compounds, including thiocyanates and sulfones, in an aqueous medium without the need for a phase-transfer catalyst. acs.orgresearchgate.net This approach is practical, rapid, and tolerates a variety of functional groups. acs.org

Catalytic methods also play a crucial role in the green synthesis of thiosulfonates. Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant provides a sustainable route to these compounds. rsc.org This method is scalable, operationally simple, and shows good chemoselectivity. rsc.org

The use of ionic liquids as catalysts or solvents in microwave-assisted synthesis represents a synergistic "green" approach. scielo.org.mx Ionic liquids, with their low vapor pressure and thermal stability, are excellent media for microwave heating and can enhance reaction rates and yields. scielo.org.mx

Process Greenness Metrics in Thiosulfonate Synthesis

The evaluation of the environmental performance of a chemical synthesis is crucial for sustainable chemical manufacturing. Several metrics have been developed to quantify the "greenness" of a synthetic process. For thiosulfonate synthesis, key mass-based metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). uantwerpen.be

The Process Mass Intensity (PMI) is a particularly comprehensive metric adopted by the pharmaceutical industry to gauge the environmental footprint of manufacturing processes. uantwerpen.bemdpi.com It is defined as the total mass of all materials used in a process (including reactants, reagents, catalysts, and solvents) relative to the mass of the isolated product. uantwerpen.be A lower PMI value signifies a more efficient and greener process. The PMI can be broken down into contributions from reagents, reactants, and catalysts (PMIRRC), solvents (PMIsolv), and workup chemicals (PMIworkup). uantwerpen.be However, inconsistencies in reporting workup procedures can sometimes lead to its exclusion from comparative analyses to avoid misleading data. uantwerpen.be

Different synthetic routes to thiosulfonates will inherently have different greenness credentials. For instance, multicomponent reactions (MCRs) are often considered green due to their material efficiency. researchgate.net However, a thorough assessment requires evaluating the upstream processes involved in preparing the starting materials. researchgate.net Iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates using atmospheric oxygen as the oxidant represents a green and sustainable approach due to the use of a non-toxic and inexpensive catalyst. organic-chemistry.org Similarly, molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant offers a scalable and operationally simple green protocol for thiosulfonate synthesis. rsc.org

It is important to note that metrics like PMI can be influenced by factors such as reaction yield, concentration, and the molecular weight of reactants and products, necessitating careful analysis when comparing different synthetic methodologies. researchgate.net

Below is an interactive data table summarizing key green chemistry metrics.

MetricDescriptionFormulaSignificance
Atom Economy (AE) A measure of the efficiency of a chemical reaction in converting reactants to the desired product.(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%A higher AE indicates less waste generation at the atomic level.
Reaction Mass Efficiency (RME) An extension of AE that considers the actual yield of the product.(Mass of Isolated Product / Total Mass of Reactants) x 100%Provides a more realistic measure of the reaction's efficiency.
Process Mass Intensity (PMI) A holistic metric that evaluates the total mass used in a process to produce a certain amount of product.Total Mass in Process / Mass of ProductA lower PMI signifies a more sustainable and efficient process. uantwerpen.bemdpi.com

Derivatization and Structural Modification for Chemical Biology Probes

The unique reactivity of the thiosulfonate group makes this compound a valuable scaffold for the design and synthesis of chemical biology probes. These probes are instrumental in studying biological processes, such as identifying protein modifications and interactions.

Synthesis of Labeled this compound Analogues

The synthesis of labeled analogues of this compound allows for the tracking and detection of its interactions with biological molecules. Labeling can be achieved through the incorporation of isotopes or reporter groups.

For instance, isotopic labeling, such as the use of 125I, can be employed to create radiolabeled probes. A common method for iodination involves the use of Na125I and an oxidizing agent like chloramine-T. nih.gov This approach has been used to prepare radiolabeled methanethiosulfonate derivatives for studying receptor binding. nih.gov

Fluorescent labeling is another powerful technique. An allyl group can serve as a handle for attaching a fluorescent tag. For example, an alkene–tetrazine ligation strategy can be used to attach a reporter group. rsc.org This involves the reaction of an allyl group with a tetrazine-conjugated fluorophore. This method is advantageous because the allyl group is relatively small and less likely to interfere with the biological activity of the parent molecule. rsc.org

Incorporation of Functional Handles for Bioconjugation

To attach this compound to biomolecules such as proteins, functional handles are often incorporated into its structure. These handles are reactive groups that can form covalent bonds with specific amino acid residues.

The allyl group itself can act as a functional handle for various chemical transformations. For example, it can participate in olefin cross-metathesis reactions, allowing for the attachment of a wide range of substrates, including functionalized sugars to create glycopeptides. ucl.ac.uk

Another strategy involves introducing other reactive moieties. For instance, an azide (B81097) group can be incorporated to allow for "click chemistry" reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). upf.edu These reactions are highly specific and efficient, making them ideal for bioconjugation. Probes containing an azide group, such as DAz-1, have been designed for the detection of sulfenic acid modifications in living cells. upf.edu

The table below provides examples of functional handles and their corresponding bioconjugation reactions.

Functional HandleReactive TowardsBioconjugation ReactionLinkage Formed
Allyl TetrazineAlkene-Tetrazine LigationC-N bond
Allyl AlkeneOlefin Cross-MetathesisC=C bond
Azide AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Triazole
Azide PhosphineStaudinger LigationAza-ylide intermediate, then amide
Thiol MaleimideMichael AdditionThioether
Thiol HalocetylNucleophilic SubstitutionThioether

Mechanistic Studies of Chemical Reactivity

Kinetics and Thermodynamics of Allyl Methanethiosulfonate (B1239399) Reactions

The reactivity of allyl methanethiosulfonate is largely dictated by the kinetics and thermodynamics of its reactions. Thiosulfonates, in general, are susceptible to nucleophilic attack, and their reaction rates can be significantly influenced by the nature of the nucleophile and the solvent. For instance, the reaction of methanethiosulfonates with thiolates is exceptionally fast, with rate constants on the order of 10³ to 10⁴ M⁻¹s⁻¹ in aqueous buffer at pH 7. rsc.org The reaction rate with thiols can be up to 10⁷ times faster with the thiolate anion compared to the protonated thiol. rsc.org This highlights the strong dependence of the reaction kinetics on the pKa of the thiol and the pH of the medium.

The thermodynamic stability of the allyl group also plays a role. The allyl radical is stabilized by resonance, with an estimated stabilization energy of 14-16 kcal/mol compared to a non-resonance stabilized radical like the ethyl radical. fiveable.me This stability influences the pathways of radical-mediated reactions involving this compound.

In the context of protein modification, the intrinsic reactivity of methanethiosulfonate (MTS) reagents with thiols is notably high, in the range of 10⁵ M⁻¹s⁻¹. ttuhsc.eduinterchim.fr This rapid reaction allows for stoichiometric modification of sulfhydryl groups even at millimolar concentrations of the protein. ttuhsc.eduinterchim.fr

A study on the reaction of methyl methanethiosulfonate (MMTS) with various thiolate anions demonstrated a Brønsted-type relationship, where the logarithm of the second-order rate constant is proportional to the pK of the thiol. nih.gov This indicates that the nucleophilicity of the thiolate is a key determinant of the reaction rate. nih.gov

Interactive Data Table: Kinetic Data for Methanethiosulfonate Reactions

ReactantNucleophileRate Constant (k)Conditions
MethanethiosulfonateMercaptoethanol10³ - 10⁴ M⁻¹s⁻¹Aqueous buffer, pH 7 rsc.org
MTS ReagentsThiols~10⁵ M⁻¹s⁻¹Not specified ttuhsc.eduinterchim.fr
Methyl MethanethiosulfonateAryl ThiolatesVaries (log k = 1.44 + 0.635pK)Not specified nih.gov
Methyl MethanethiosulfonateAlkyl ThiolatesVaries (log k = 3.54 + 0.309pK)Not specified nih.gov

Nucleophilic Attack Mechanisms of Thiosulfonates

This compound readily reacts with thiol-containing compounds, such as the amino acid cysteine, to form mixed disulfides. chemicalbook.com This reaction is a cornerstone of its application in biochemistry and protein chemistry. The mechanism involves a nucleophilic attack by the thiolate anion on the electrophilic sulfur atom of the thiosulfonate. rsc.org This results in the displacement of the methanesulfinate (B1228633) ion and the formation of a new disulfide bond. rsc.orgttuhsc.eduinterchim.fr

The reaction is highly specific for thiols, making it a valuable tool for selectively modifying cysteine residues in proteins. ttuhsc.eduinterchim.frchemicalbook.com The formation of the disulfide bond is generally reversible upon the addition of reducing agents like dithiothreitol (B142953) (DTT). ttuhsc.eduinterchim.fr This reversibility allows for the controlled modification and subsequent restoration of the original protein structure.

The general reaction can be depicted as: RSSO₂CH₃ + R'SH → RSSR' + CH₃SO₂H

This reaction is fundamental to the use of MTS reagents in probing the structure and function of proteins, particularly in techniques like substituted-cysteine accessibility mapping (SCAM). ttuhsc.edu

While the primary reaction with cysteine is disulfide bond formation, the term "alkylation" is often used in a broader sense to describe the modification of the cysteine residue. scispace.comox.ac.uk The allyl group is transferred to the sulfur atom of the cysteine, forming an S-allyl cysteine disulfide adduct. This modification can be used to introduce a reactive handle into a protein for further functionalization. ox.ac.uk

The specificity and speed of this reaction make this compound a useful reagent for studying protein structure and function. For example, it has been employed to investigate the accessibility of cysteine residues in ion channels and other membrane proteins. ttuhsc.eduscience.gov The formation of the adduct can alter the protein's function, providing insights into the role of the modified cysteine residue. grafiati.com

Electrophilic Properties and Reaction Pathways

The sulfur atom of the sulfenyl group (-S-allyl) in this compound is electrophilic and is the primary site of nucleophilic attack. rsc.org This electrophilicity is a key feature of thiosulfonates and drives their reactivity with soft nucleophiles like thiols. rsc.org The reaction with harder nucleophiles, such as alcohols and amines, can also occur at the same sulfur atom, leading to sulfenylated products. rsc.org

Thiosulfonates can also participate in electrophilic reactions where the entire molecule acts as an electrophile. For instance, in the presence of a Lewis acid catalyst, thiosulfonates can react with unactivated arenes to form diaryl or alkyl-aryl sulfides. beilstein-journals.org Furthermore, they can undergo electrophilic addition to alkenes and alkynes under certain conditions. chemrxiv.org

Radical Chemistry of Allylic Systems and Thiosulfonates

The allyl group imparts unique radical chemistry to this compound. The allyl radical is stabilized by resonance, meaning the unpaired electron is delocalized over the three carbon atoms of the allyl system. fiveable.melibretexts.orgnumberanalytics.comjove.com This stability makes the formation of an allyl radical a favorable process in radical reactions. fiveable.meucalgary.ca

Thiosulfonates themselves can be precursors to sulfonyl radicals under photoredox or thermal conditions. thieme-connect.comthieme-connect.comrsc.orgchinesechemsoc.orgacs.org These sulfonyl radicals can then initiate a variety of radical cascade reactions. For example, visible-light-induced reactions of thiosulfonates with 1-allyl-2-ethynylbenzoimidazoles lead to the formation of complex heterocyclic structures through a radical domino reaction. acs.org

The combination of the allylic system and the thiosulfonate group suggests that this compound could participate in a rich variety of radical-mediated transformations, including additions to multiple bonds and cyclization reactions. numberanalytics.comchinesechemsoc.org

Hydrolytic Stability and Decomposition Pathways in Aqueous and Biological Systems

Methanethiosulfonate reagents, including this compound, are known to hydrolyze in water, particularly in the presence of nucleophiles. ttuhsc.eduinterchim.fr The rate of hydrolysis is pH-dependent. While solutions in distilled water can be stable for hours at 4°C, they decompose more rapidly in buffer solutions. ttuhsc.eduinterchim.fr The sulfinic acid produced as a byproduct of the reaction with thiols is unstable and decomposes to low-molecular-weight volatile products. ttuhsc.eduinterchim.fr

In biological systems, the decomposition of related sulfur compounds from garlic, such as S-allyl methanethiosulfinate, can lead to the formation of various other organosulfur compounds. lookchem.com While the specific decomposition pathways of this compound in complex biological environments are not extensively detailed in the provided search results, the general instability of thiosulfinates and the reactivity of the allyl group suggest that it would likely undergo transformation. nih.gov The hydrolysis of allyl isothiocyanate, another allyl-sulfur compound, has been shown to be influenced by temperature and pH, leading to various degradation products. laurentian.ca

Interactive Data Table: Hydrolytic Half-life of Selected MTS Reagents

MTS ReagentHalf-life (pH 7.0, 20°C)Half-life (pH 6.0, 20°C)
MTS Reagent 1~12 min~92 min
MTS Reagent 2~370 minNot specified
MTS Reagent 3~11.2 min~55 min

Data adapted from a general source on MTS reagents and may not be specific to this compound. ttuhsc.edu

Biochemical and Molecular Interactions

Protein Modification and Bioconjugation Strategies with Methanethiosulfonates

Methanethiosulfonates (MTS) are a class of chemical reagents that are highly effective for the targeted modification of cysteine residues in proteins. interchim.frttuhsc.edu This specificity is due to the reactive nature of the thiosulfonate group, which readily forms a disulfide bond with the thiol side chain of cysteine. interchim.frttuhsc.edu This characteristic allows for the precise introduction of various chemical tags or probes into proteins, which is a valuable tool for investigating their structure and function. interchim.frttuhsc.edu

Site-Specific Cysteine Labeling in Isolated Proteins and Peptides

Allyl methanethiosulfonate (B1239399) (AMTS) is a reagent used for the specific modification of cysteine residues in proteins and peptides through a process called S-allyl-thiolation. ox.ac.uk This reaction involves the cysteine's thiol group attacking the thiosulfonate, creating a mixed disulfide bond between the protein and the allyl group, and releasing methanesulfinic acid as a byproduct. interchim.frttuhsc.edu This site-specific labeling is instrumental in introducing functional groups for further chemical reactions or for studying the specific roles of cysteine residues. interchim.frttuhsc.edunih.gov

A key benefit of this method is its high specificity for cysteine over other amino acids with nucleophilic side chains, like lysine (B10760008) and histidine. interchim.frttuhsc.edu While these other residues can also react with MTS reagents, the reaction with cysteine is significantly faster under controlled pH conditions, typically around neutral pH, minimizing off-target modifications. interchim.frttuhsc.edu The ease of introducing cysteine residues into a protein sequence via site-directed mutagenesis further enhances the utility of this approach for site-specific labeling. nih.govelifesciences.org

Applications in Protein Structure-Function Elucidation and Conformational Probing

The targeted labeling of cysteine residues with reagents such as allyl methanethiosulfonate is a powerful technique for understanding how protein structure relates to function and for examining conformational changes. interchim.frttuhsc.eduaabu.edu.jo By attaching a small allyl group, scientists can probe the functional impact of modifying a particular cysteine residue without causing major structural disturbances. interchim.frttuhsc.edu

This method, often referred to as substituted-cysteine accessibility method (SCAM), has been used to map the structure of membrane proteins, including ion channels and transport proteins. interchim.frttuhsc.eduelifesciences.org The accessibility and reactivity of cysteine residues can differ depending on the protein's conformational state. interchim.frttuhsc.edu For instance, a cysteine residue that is buried within the protein in one state may become exposed and reactive to AMTS upon a conformational shift. interchim.frttuhsc.edu This change in reactivity can be used to monitor these structural transitions. interchim.frttuhsc.edu Furthermore, the introduced allyl group can block the natural function of a cysteine, enabling researchers to determine its significance in processes like catalysis or binding. interchim.frttuhsc.edu

Reversibility of Protein Adducts and Regeneration Methodologies

A major advantage of using methanethiosulfonate reagents for protein modification is that the resulting disulfide bond can be reversed. interchim.frttuhsc.edu The mixed disulfide formed between the protein's cysteine and the modifying group can be broken by adding reducing agents, which restores the original, unmodified cysteine. interchim.frttuhsc.edumdpi.com This reversibility is essential for experiments that require the protein's function to be restored after modification. interchim.frttuhsc.edu

Common reducing agents used to cleave these disulfide bonds include dithiothreitol (B142953) (DTT) and β-mercaptoethanol. interchim.frttuhsc.edu These agents shift the chemical equilibrium towards the reduced state, releasing the modifying group and regenerating the free thiol on the cysteine residue. interchim.frttuhsc.edu The ability to reverse the modification allows for sophisticated experimental designs, such as temporarily blocking a cysteine's function and then restoring it to study dynamic cellular processes. nih.govunisi.it

Modulation of Intracellular Signaling Pathways

Organosulfur compounds, including those formed from the reaction of AMTS with cellular components, can influence various intracellular signaling pathways. nih.govfrontiersin.org These effects are often a result of their interactions with redox-sensitive proteins and their impact on the activity of important transcription factors. nih.govfrontiersin.orgresearchgate.net

Interaction with Redox-Sensitive Proteins and Enzymes

This compound and related compounds can interact with and alter the activity of redox-sensitive proteins and enzymes. researchgate.netnih.gov This interaction frequently involves the S-allyl-thiolation of crucial cysteine residues within these proteins, which can change the protein's shape, catalytic activity, or its ability to interact with other molecules. researchgate.netnih.govresearchgate.net

Influence on Key Transcription Factors (e.g., NF-κB, Nrf2, STAT3) by Organosulfur Compounds

Organosulfur compounds have been shown to affect the activity of several key transcription factors that are central to inflammation, oxidative stress response, and cell growth. nih.govfrontiersin.orgfrontiersin.orgnih.gov While direct modification of these transcription factors is possible, the effects are often indirect, resulting from the modulation of upstream signaling molecules. nih.govresearchgate.net

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a primary regulator of inflammation, is known to be sensitive to the cellular redox state. nih.govresearchgate.net Organosulfur compounds can influence NF-κB signaling by modifying key proteins in its activation pathway, such as IκB kinase (IKK), thereby inhibiting the production of pro-inflammatory cytokines. nih.govresearchgate.net

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which manages the expression of antioxidant and detoxification enzymes, can be activated by organosulfur compounds. mdpi.comnih.govresearchgate.net This activation is often due to the modification of Keap1, a protein that suppresses Nrf2. S-thiolation of specific cysteine residues on Keap1 can cause Nrf2 to be released and move to the nucleus, where it turns on the expression of its target genes. encyclopedia.pub

The STAT3 (signal transducer and activator of transcription 3) signaling pathway, which is involved in cell proliferation and survival, can also be modulated by organosulfur compounds. frontiersin.orgmdpi.comresearchgate.netspandidos-publications.com For instance, some organosulfur compounds have been found to reduce the levels of phosphorylated STAT3, which is the active form of this transcription factor. mdpi.comresearchgate.net

Interactive Data Table: Organosulfur Compound Effects on Transcription Factors

Transcription FactorModulating Compound TypeObserved EffectPotential MechanismReferences
NF-κB Organosulfur CompoundsInhibition of activationModification of upstream kinases like IKK nih.govresearchgate.net
Nrf2 Organosulfur CompoundsActivationModification of the repressor protein Keap1 mdpi.comnih.govencyclopedia.pub
STAT3 Organosulfur CompoundsInhibition of phosphorylationReduction of active, phosphorylated STAT3 levels frontiersin.orgmdpi.comresearchgate.net

Interactions with Other Biological Macromolecules

The interaction of organosulfur compounds with cellular membranes and their role in modulating oxidative stress are critical aspects of their biological activity. While direct studies on this compound are not extensively available, research on related allyl-containing sulfur compounds from garlic offers valuable perspectives.

Garlic-derived allyl compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to interact with membrane lipids, leading to a modification of membrane fluidity. nih.gov These compounds have been observed to rigidify tumor cell and platelet model membranes, which are composed of unsaturated phospholipids (B1166683) and cholesterol. nih.gov This effect is achieved by preferentially acting on the hydrocarbon cores of the lipid bilayers. nih.gov The ability of these allyl derivatives to alter membrane properties correlates with their antiproliferative and antimicrobial effects. nih.gov

Furthermore, organosulfur compounds can induce oxidative stress by generating reactive oxygen species (ROS). nih.govfrontiersin.org DATS, for instance, has been demonstrated to increase intracellular ROS levels in skin cancer cells. nih.gov This elevation in ROS can lead to oxidative damage of cellular components, including lipids, a process known as lipid peroxidation. univ-jijel.dz Lipid peroxidation can alter membrane structure and function, potentially contributing to the cytotoxic effects of these compounds. univ-jijel.dz The generation of ROS and subsequent oxidative stress are often linked to the activation of cellular signaling pathways that can lead to apoptosis. nih.govfrontiersin.org

Table 1: Effects of Related Allyl Sulfides on Membrane Fluidity and Oxidative Stress

CompoundEffect on Membrane FluidityImpact on Oxidative StressReference
Diallyl disulfide (DADS)Rigidifies tumor cell model membranes- nih.gov
Diallyl trisulfide (DATS)Rigidifies tumor cell model membranesIncreases intracellular ROS generation nih.govnih.gov

This table summarizes findings on compounds structurally related to this compound.

Mechanistic Insights into Cellular Activity

The entry of organosulfur compounds into cells is a prerequisite for their biological activity. For thiosulfonates, thiol-mediated uptake is considered an important mechanism. acs.orgresearchgate.netnih.govnih.govacs.org This process involves the interaction of the thiosulfonate with thiol groups present on the cell surface, initiating a cascade of exchange reactions that facilitate cellular entry. acs.orgresearchgate.netnih.govnih.govacs.org Studies on cyclic thiosulfonates (CTOs) have shown that they can efficiently enter the cytosol of living cells. researchgate.netnih.govnih.govacs.org The uptake process can be inhibited by other CTOs, suggesting the involvement of specific cellular partners. researchgate.netnih.govnih.govacs.org

The lipophilic nature of many organosulfur compounds also allows for passive diffusion across the cell membrane. The specific mechanism of uptake for this compound has not been definitively characterized but is likely to involve a combination of these processes, influenced by its physicochemical properties.

A significant body of research on organosulfur compounds, particularly those with allyl groups, has focused on their anticancer properties, which are often mediated through the induction of cell cycle arrest and apoptosis. nih.govnih.govdntb.gov.uanih.govnih.govnih.gov

Several garlic-derived organosulfur compounds, including S-allylmercaptocysteine (SAMC) and diallyl disulfide (DADS), have been shown to induce G2/M phase cell cycle arrest. nih.govdntb.gov.ua A key mechanism underlying this effect is the disruption of microtubule assembly. nih.govdntb.gov.ua These compounds can bind directly to tubulin, the protein subunit of microtubules, leading to microtubule depolymerization. nih.govdntb.gov.ua The disruption of the microtubule network আকারests cells in mitosis, which can then trigger apoptotic pathways. nih.govdntb.gov.ua

The induction of apoptosis by these compounds involves multiple signaling pathways. For instance, diallyl trisulfide (DATS) has been shown to induce apoptosis in skin cancer cells through a pathway involving the generation of reactive oxygen species (ROS), mobilization of intracellular calcium, and a decrease in mitochondrial membrane potential. nih.gov This is often associated with the activation of the p53 tumor suppressor pathway in response to oxidative DNA damage. nih.gov Furthermore, the apoptotic cascade typically involves the activation of caspases, such as caspase-3 and caspase-9. nih.govnih.gov Allyl isothiocyanate (AITC), another related organosulfur compound, triggers apoptosis in human brain malignant glioma cells through a mitochondria-dependent pathway characterized by the release of cytochrome c and the activation of caspase-9 and -3. nih.gov

Structure-function analyses of various organosulfur compounds suggest that the presence of both the allyl group and a disulfide or related sulfur moiety are important for their antiproliferative effects. nih.govdntb.gov.ua

Table 2: Molecular Mechanisms of Cell Cycle Arrest and Apoptosis by Related Organosulfur Compounds

CompoundEffect on Cell CycleKey Molecular Targets/PathwaysReference
S-allylmercaptocysteine (SAMC)G2/M arrestMicrotubule depolymerization, JNK1 activation nih.govdntb.gov.ua
Diallyl disulfide (DADS)G2/M arrestBinds to tubulin, disrupts microtubule assembly nih.govdntb.gov.ua
Diallyl trisulfide (DATS)G2/M arrestROS generation, p53 activation, decreased mitochondrial membrane potential nih.gov
Allyl isothiocyanate (AITC)G2/M arrest, Sub-G1 phaseReduced CDK1/cyclin B activity, mitochondria-dependent caspase activation nih.gov

This table presents data from studies on compounds structurally related to this compound.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating allyl methanethiosulfonate (B1239399) from complex mixtures, such as those derived from Allium species (e.g., garlic, onions). mdpi.comnih.gov The choice of technique depends on the compound's volatility and the required analytical sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like allyl methanethiosulfonate. mdpi.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column.

Research has shown that GC-MS can effectively identify numerous sulfur compounds, including thiosulfonates, from plant extracts. researchgate.net For instance, the analysis of onion extracts using GC-MS has enabled the identification of a wide range of volatile organosulfur compounds. mdpi.comresearchgate.net The process typically involves a temperature-programmed oven to ensure the sequential elution of compounds. For example, a temperature program might start at 50°C and ramp up to 200°C or 250°C to facilitate the separation of various components. nih.govmdpi.com The mass spectrometer then ionizes the eluted compounds, causing them to fragment into characteristic patterns, which serve as a "fingerprint" for identification. mdpi.com

Table 1: Typical GC-MS Parameters for Volatile Organosulfur Compound Analysis

Parameter Typical Setting
Column Type HP-5 MS (30 m x 0.25 mm x 0.25 µm) or similar fused-silica capillary column. nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min). nih.gov
Injector Temperature 250°C (Splitless injection). nih.gov
Oven Program Initial temp 50°C for 1 min, then ramp at 4°C/min to 200°C. nih.gov
MS Ionization Electron Impact (EI) at 70 eV. mdpi.com
MS Transfer Line Temp 300°C. mdpi.com
Ion Source Temp 230°C. mdpi.com

| Quadrupole Temp | 150°C. mdpi.com |

For less volatile thiosulfonates or when derivatization is employed, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice. mdpi.com UHPLC utilizes columns with smaller particle sizes (typically <2 µm), which operate at higher pressures, resulting in significantly faster analysis times and improved resolution compared to traditional HPLC. orientjchem.orgresearchgate.net

These techniques are particularly useful for analyzing complex samples like animal feed or biological fluids. mdpi.com Reversed-phase chromatography is commonly used, with C18 columns being a popular choice. researchgate.netnih.gov The separation is achieved by a mobile phase, often a gradient mixture of an aqueous solvent (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.netnih.gov

To achieve the highest levels of sensitivity and selectivity, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govx-mol.comnih.gov This "hyphenated" technique allows for the precise quantification of target compounds even at very low concentrations. researchgate.net

Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) is a state-of-the-art platform for this purpose. nih.govehu.eus The system works by first separating compounds with the UHPLC, after which they enter the mass spectrometer. An electrospray ionization (ESI) source is commonly used to ionize the compounds as they exit the liquid phase. ehu.eus The triple quadrupole mass analyzer then allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection mode. In MRM, the first quadrupole selects a specific precursor ion (the ionized molecule of interest), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition is unique to the target compound, minimizing interferences from other substances in the matrix. nih.govresearchgate.net This approach has been successfully used for the analysis of related thiosulfonates and other organosulfur compounds in various matrices. researchgate.netnih.gov

Table 2: Example UHPLC-MS/MS Configuration

Component Specification
UHPLC System Agilent 1290 Infinity II or similar. ehu.eus
Column C18 (e.g., Zorbax Eclipse Plus, 50 mm x 2.1 mm, 1.8 µm). researchgate.net
Mobile Phase Gradient of 0.05-0.1% aqueous formic acid and acetonitrile/methanol. researchgate.netnih.gov
Flow Rate ~0.4 mL/min. researchgate.net
Mass Spectrometer Triple Quadrupole (QqQ). ehu.eus
Ionization Source Electrospray Ionization (ESI). ehu.eus

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

Spectroscopic and Spectrometric Characterization of Thiosulfonates

Beyond chromatographic separation, spectroscopic and spectrometric methods are essential for the definitive structural confirmation and analysis of fragmentation behavior of thiosulfonates like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise chemical structure of a molecule. organicchemistrydata.org By measuring the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

For this compound, ¹H NMR would reveal distinct signals for the different types of protons in the molecule: those on the methyl group and those on the allyl group (vinyl and methylene (B1212753) protons). The chemical shifts (δ, measured in ppm), signal splitting patterns (due to spin-spin coupling), and integration values (proportional to the number of protons) allow for the unambiguous assignment of each proton to its position in the structure. For instance, the protons of the allyl group typically appear in the vinylic region (around 5-6 ppm) and the allylic region. researchgate.net Similarly, ¹³C NMR provides a spectrum with peaks corresponding to each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass spectrometry (MS), especially when coupled with GC or LC, not only quantifies but also helps to identify compounds by analyzing how they break apart. mdpi.com When a molecule like this compound is ionized in a mass spectrometer (commonly by electron impact in GC-MS), it forms a molecular ion (M+•) which is unstable. uni-saarland.de This molecular ion undergoes fragmentation, breaking at its weakest bonds to form a series of smaller, charged fragments.

The pattern of these fragments is predictable and characteristic of the original molecule's structure. libretexts.orgmsu.edu For this compound, key fragmentation pathways would involve the cleavage of the S-S bond, the C-S bonds, and rearrangements of the allyl group. The presence of a heteroatom like sulfur often directs the fragmentation process. msu.edu The most stable fragments, such as the allyl cation (m/z 41), are often among the most abundant peaks in the mass spectrum. msu.edu Analyzing these fragmentation patterns is crucial for confirming the identity of the compound when compared against spectral libraries or known standards. uni-saarland.de

Table 3: List of Compounds

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol

Derivatization Strategies for Improved Detection and Quantification in Complex Biological Matrices

The detection and quantification of highly reactive, electrophilic compounds like this compound (AMTS) in complex biological matrices such as plasma, urine, or tissue homogenates present significant analytical challenges. researchgate.net The inherent instability and high reactivity of the thiosulfonate functional group with endogenous nucleophiles, particularly thiols, mean that the parent compound is often transient. ttuhsc.eduinterchim.fr Consequently, direct measurement is difficult. Advanced analytical strategies often rely on derivatization to enhance stability, improve chromatographic separation, and increase detection sensitivity, typically by mass spectrometry or fluorescence. nih.govcnrs.fr

A primary strategy for quantifying the effect of AMTS in biological systems is not to measure the compound itself, but to measure its footprint—the modification of protein and low-molecular-weight thiols. This involves derivatizing the remaining, unmodified thiols or the newly formed mixed disulfides.

One common approach involves a "blocking and tagging" strategy, analogous to the biotin-switch assay used for detecting S-nitrosated proteins. nih.gov In this context, a biological sample is first treated with AMTS. The unreacted, free cysteine residues in proteins are then blocked with a non-biotinylated alkylating agent. Subsequently, the specific allyl-disulfide bond formed by the reaction of AMTS with a protein cysteine could theoretically be selectively reduced to regenerate the free thiol, which is then derivatized with a reporter tag, such as biotin-iodoacetamide (BIAM). nih.gov This allows for enrichment and quantification of the proteins originally targeted by AMTS.

Alternatively, quantification can be achieved by measuring the depletion of free thiols following exposure to AMTS. This involves derivatizing the remaining free thiols with a chromophoric or fluorophoric reagent. Reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) react with thiols to produce a colored product, but for enhanced sensitivity and suitability for LC-MS/MS, derivatizing agents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) conjugated to a fluorophore or biotin (B1667282) are often employed. nih.govthermofisher.com

For direct analysis of AMTS metabolites, such as allyl methyl sulfide (B99878) (AMS), gas chromatography-mass spectrometry (GC-MS) is a powerful technique. nih.gov Although this measures a downstream, more stable metabolite rather than the primary thiol adduct, it can serve as a proxy for the bioavailability and metabolic fate of the parent compound. The methodology often involves solvent extraction from the matrix (e.g., urine), followed by GC-MS analysis, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov The use of isotopically labeled internal standards is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency. nih.gov

Table 1: Summary of Derivatization Strategies for Analyzing Thiol Modification

Analytical GoalDerivatization PrincipleReagents & MethodDetection TechniqueReference Principle
Quantify total free thiols (indirect measure of modification)Reaction with remaining free thiols to yield a chromophore or fluorophore.DTNB (Ellman's Reagent); Thiol-reactive fluorescent dyes.UV-Vis Spectrophotometry; Fluorescence Spectroscopy. acs.org, thermofisher.com
Identify proteins modified by AMTSBlocking of unmodified thiols, followed by selective reduction of the AMTS-adduct and tagging of the newly exposed thiol.1. AMTS treatment. 2. Block with N-ethylmaleimide (NEM). 3. Reduce with DTT/TCEP. 4. Tag with Biotin-Iodoacetamide (BIAM).Western Blot (Streptavidin-HRP); LC-MS/MS. nih.gov, nih.gov
Quantify stable downstream metabolitesDirect extraction and analysis of stable, volatile metabolites. Derivatization is avoided to prevent thermal degradation of labile compounds.Solvent extraction; Use of isotopically labeled internal standards (e.g., 2H3-AMSO). Cold-on-column injection.Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Improve LC-MS sensitivity for related compoundsConversion of target analytes into more stable, easily ionizable derivatives.1,2-dimethylimidazole-5-sulfonyl chloride (DMISC) derivatization for phenolic compounds.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). cnrs.fr

Method Development for Thiol-Modifying Activity Assessment

Assessing the thiol-modifying activity of this compound is crucial for understanding its mechanism of biological action. Methanethiosulfonate (MTS) reagents are known for their high reactivity and specificity towards cysteine sulfhydryl groups. ttuhsc.eduinterchim.fr The development of a method to quantify this activity typically involves incubating the compound with a source of biological thiols and measuring the rate or extent of thiol depletion.

A common method involves using a total protein extract from cells or tissues as the source of thiols. frontiersin.org The protein concentration of the extract is first determined and standardized across all samples. The assay is performed by mixing the protein sample with a buffer at a physiological pH (e.g., 7.0-7.4) and then adding varying concentrations of AMTS. A known thiol-modifying agent, such as S-methyl methanethiosulfonate (MMTS), can be used as a positive control to compare relative reactivity. frontiersin.orgnih.gov

Following a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped, and the concentration of remaining free sulfhydryl groups is quantified. The most common method for this quantification is the Ellman's test, which uses DTNB. acs.orgnih.gov DTNB reacts with free thiols to release the 2-nitro-5-thiobenzoate (TNB2-) anion, which has a distinct yellow color and can be measured spectrophotometrically at 412 nm. acs.org

The thiol-modifying activity is determined by the decrease in absorbance at 412 nm in the AMTS-treated samples compared to a vehicle-treated control. The results can be expressed as the percentage of remaining thiol groups or as the amount of thiols modified per unit of protein. By testing a range of AMTS concentrations, a dose-response curve can be generated to determine parameters such as the EC50 (the concentration of AMTS that modifies 50% of the available thiols).

This methodology allows for a direct, quantitative comparison of the thiol-modifying potency of AMTS against other electrophilic compounds and provides insight into its potential to interact with and modulate the function of cysteine-containing proteins. frontiersin.org

Table 2: Example Data from a Thiol-Modifying Activity Assay

TreatmentConcentration (µM)Absorbance at 412 nm (Mean ± SD)Remaining Free Thiols (%)Thiol Modification (%)
Vehicle Control (DMSO)01.25 ± 0.05100.00.0
This compound101.02 ± 0.0481.618.4
This compound500.68 ± 0.0654.445.6
This compound1000.35 ± 0.0328.072.0
This compound2500.11 ± 0.028.891.2
MMTS (Positive Control)1000.41 ± 0.0432.867.2

Structure Activity Relationship Sar Studies

Correlating Chemical Structure with Reactivity Profiles of Allyl Methanethiosulfonate (B1239399) and Analogues

The reactivity of allyl methanethiosulfonate is primarily dictated by the thiosulfonate group (-S-SO₂-), which acts as an electrophilic agent, and the allyl group (CH₂=CH-CH₂-), which can influence the reaction through its electronic properties. Thiosulfonates are known to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. uantwerpen.be This reactivity is a key aspect of their biological mechanism of action.

The S-S bond in thiosulfonates is polarized, rendering the sulfenyl sulfur atom susceptible to nucleophilic attack. The methanesulfonyl group (-SO₂CH₃) is a good leaving group, facilitating this reaction. The reactivity of thiosulfonate analogues can be compared to understand the role of different substituents. For instance, replacing the methyl group with other alkyl or aryl groups can alter the electrophilicity of the sulfenyl sulfur and the stability of the leaving group, thereby modulating reactivity. uantwerpen.be

Studies on various thiosulfonates have shown that they are effective sulfenylating agents. uantwerpen.be The general reactivity trend can be influenced by the nature of the R and R' groups in the R-SO₂-S-R' structure.

Influence of Allylic Moiety and Alkyl Substituents on Chemical Reactivity and Biological Interactions

The allyl group in this compound plays a significant role in its reactivity. The presence of the carbon-carbon double bond in the allylic position can stabilize adjacent transition states, a phenomenon known as allylic activation. nih.gov This can enhance the rate of nucleophilic substitution at the sulfur atom. The π-system of the allyl group can interact with biological targets, contributing to binding affinity and specificity.

Alkyl substituents on either the allyl moiety or the methanethiosulfonate group can impact reactivity through steric and electronic effects. For example, introducing bulky substituents near the reaction center can hinder the approach of a nucleophile, thus decreasing the reaction rate. numberanalytics.com Conversely, electron-withdrawing substituents can increase the electrophilicity of the sulfenyl sulfur, potentially leading to higher reactivity.

The influence of various substituents on the reactivity of related sulfur compounds has been documented. In studies of 2-sulfonylpyrimidines, substitutions at different positions on the pyrimidine (B1678525) ring were shown to modulate reactivity with glutathione (B108866) over several orders of magnitude. acs.org Similar principles apply to thiosulfonates, where even minor changes in substitution can lead to substantial differences in biological activity. ucla.edu

Modulating Thiosulfonate Reactivity through Electronic and Steric Effects

The reactivity of the thiosulfonate functional group can be finely tuned by altering the electronic and steric environment of the molecule.

Electronic Effects: The electrophilicity of the sulfenyl sulfur atom is a key determinant of reactivity. Electron-withdrawing groups attached to the sulfonyl portion of the molecule increase the partial positive charge on the sulfenyl sulfur, making it a harder electrophile and thus more reactive towards hard nucleophiles. Conversely, electron-donating groups decrease electrophilicity and reactivity. The Hammett equation can often be used to quantify these electronic effects in a series of analogues.

Steric Effects: The size and spatial arrangement of substituents near the thiosulfonate group can significantly impact reaction rates. numberanalytics.com Bulky groups can physically obstruct the approach of a nucleophile to the electrophilic sulfur atom, a phenomenon known as steric hindrance. numberanalytics.com This effect is crucial in determining the selectivity of the compound for different biological targets, as the steric environment of an enzyme's active site will dictate which analogues can bind and react. numberanalytics.com Studies on various organic reactions have systematically investigated the role of steric factors in controlling reaction pathways and efficiency. rsc.org

SAR in Protein-Ligand and Enzyme-Inhibitor Interactions

The biological effects of this compound often stem from its ability to interact with and modify proteins, particularly enzymes. SAR studies in this context aim to understand how the compound's structure influences these interactions. embl.de

The following table illustrates the inhibitory activity of some pyrazolethione analogues against S. aureus SrtA, demonstrating the impact of structural modifications on potency.

CompoundR1R2IC₅₀ (µM)
Lead Compound -Allyl-H199 ± 23
Analogue 1 -CH₃-H>250
Analogue 2 -CH₂CH₂Ph-H150 ± 15

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of this compound at a molecular level. theraindx.comspirochem.com These methods can complement and guide experimental studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. researchgate.net Docking studies can help to visualize the interactions between this compound and its protein target, identifying key binding residues and explaining the observed affinity and selectivity. plos.org

Quantum Mechanics (QM): QM methods can be used to calculate the electronic properties of this compound and its analogues, such as partial charges on atoms and the energy of molecular orbitals. nih.gov This information can be used to quantify the reactivity of the thiosulfonate group and to understand how it is modulated by different substituents.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing QSAR models for this compound and its analogues, it is possible to predict the activity of new, unsynthesized compounds, thereby accelerating the process of drug discovery and lead optimization. researchgate.net

These computational approaches allow for the rational design of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Enzymatic and Biocatalytic Investigations

Allyl Methanethiosulfonate (B1239399) as an Enzyme Inhibitor

Allyl methanethiosulfonate and related thiosulfonates have been identified as a significant class of enzyme inhibitors, particularly targeting cysteine proteases. nih.govgla.ac.uk Their unique chemical properties allow for specific interactions with the active sites of these enzymes.

Thiosulfonates, including this compound, function as electrophilic traps specifically for the sulfur-centered nucleophile of the cysteine residue found in the active site of cysteine proteases. gla.ac.uk This specificity offers a distinct advantage over inhibitors that might also react with the oxygen-centered nucleophiles present in other protease classes, potentially leading to fewer off-target effects. gla.ac.uk The inhibition mechanism involves the formation of a covalent bond between the thiosulfonate and the active site cysteine. gla.ac.uk This interaction has been explored in the development of inhibitors for various cysteine proteases, including those from parasitic organisms like Schistosoma mansoni and Trypanosoma cruzi, the causative agent of Chagas disease. nih.govfigshare.com Research has shown that peptidic thiosulfonates can be potent, sub-micromolar inhibitors of cysteine proteases like papain. nih.gov

A study on the inhibition of acetylcholinesterase (AChE) from the green insect aphid (Schizaphis graminum) by a methanethiosulfonate-containing compound, AMTSn, revealed irreversible inhibition. mdpi.com This was attributed to the binding of the inhibitor to a unique cysteine residue in the active site of the insect AChE, a residue not present in the mammalian counterpart. mdpi.com

While some thiosulfonates can act as irreversible inhibitors, others, like S-methyl methanethiosulfonate (MMTS), are utilized for reversible inhibition of cysteine proteases. nih.govnih.gov This reversible nature is advantageous for applications where temporary inactivation of an enzyme is desired, such as preventing autolysis during storage. nih.gov The covalent bond formed between MMTS and the active site cysteine can be broken by the addition of a reducing agent, such as a thiol, which regenerates the active enzyme. nih.gov This characteristic also makes thiosulfonates useful tools for active site probing. By selectively modifying cysteine residues, researchers can investigate their role in enzyme function and structure. nih.gov For instance, MMTS has been used to reversibly inhibit cruzain, a cysteine protease, to prevent its self-degradation during experimental procedures. tandfonline.com

The reversibility of inhibition by certain compounds has been confirmed through dilution experiments, where the enzymatic activity is recovered after rapidly diluting the enzyme-inhibitor complex. nih.gov This rapid reversal indicates that the inhibitor does not form a permanent covalent bond with the enzyme. nih.gov

Table 1: Examples of Thiosulfonates and their Enzyme Inhibition Characteristics

Thiosulfonate CompoundTarget EnzymeOrganismInhibition TypeKey FindingReference
Peptidic thiosulfonatesPapain, Schistosoma mansoni cysteine proteasesCarica papaya, Schistosoma mansoniIrreversiblePotent, sub-micromolar inhibition. nih.gov
Phenyl thiosulfonatesCruzipainTrypanosoma cruziReversible CovalentHigh inhibitory potency and selectivity over human cathepsin L. figshare.com
AMTSnAcetylcholinesterase (AChE)Schizaphis graminum (green insect aphid)IrreversibleSelective inhibition of insect AChE over mammalian AChE. mdpi.com
S-methyl methanethiosulfonate (MMTS)Cysteine proteases (e.g., papain, cruzain)VariousReversiblePrevents autolysis during storage and allows for reactivation. nih.govtandfonline.com

Enzymatic Biotransformations of Allyl Sulfur Compounds

Allyl sulfur compounds, including the precursors to this compound, undergo various enzymatic transformations, primarily driven by enzymes found in plants of the Allium and Brassica genera.

Alliinase and myrosinase are key enzymes responsible for the metabolism of sulfur-containing precursors in Allium and Brassica species, respectively. researchgate.net In Allium vegetables like garlic, the disruption of cells brings the enzyme alliinase, located in the vacuoles, into contact with its substrate, alliin (B105686) (S-allyl-L-cysteine sulfoxide), which is present in the cytoplasm. mdpi.com This enzymatic reaction leads to the formation of allicin (B1665233) and other thiosulfinates, which are precursors to a variety of volatile sulfur compounds. researchgate.netmdpi.com The process is initiated by the hydrolysis of S-alk(en)yl-l-cysteine sulfoxides (ACSOs). annualreviews.org Myrosinase in Brassica vegetables catalyzes a similar hydrolysis of glucosinolates to produce isothiocyanates. researchgate.net The activity of alliinase is influenced by factors such as temperature and pH, which can affect the stability and quantity of the resulting bioactive compounds. mdpi.com

Enzymes, particularly oxidoreductases like cytochrome P450 monooxygenases and Baeyer-Villiger monooxygenases (BVMOs), are known to catalyze the oxidation of sulfur-containing compounds. scielo.br These enzymatic oxidations can be highly chemo- and stereoselective. scielo.brbenthamopen.com While specific research on the direct enzyme-catalyzed allylic oxidation of this compound is not extensively detailed in the provided context, the general principles of enzymatic sulfide (B99878) oxidation are well-established. For instance, enzymes can catalyze the oxidation of sulfides to sulfoxides and further to sulfones. scielo.br Flavin-containing monooxygenases are also involved in the oxidation of sulfur compounds. researchgate.net The development of biocatalytic systems for such transformations is an area of active research, offering environmentally friendly alternatives to chemical catalysts. acs.org

Substrate Modulation and Complex Enzyme Kinetics Analysis

The interaction between an enzyme and its substrate is a dynamic process that can be influenced by various factors, leading to complex kinetic behaviors. Understanding these kinetics is crucial for elucidating enzyme mechanisms and for designing effective inhibitors.

Steady-state kinetic analysis is a common method used to determine the kinetic mechanism of an enzyme. nih.gov For many enzymes, the reaction follows a sequential ordered mechanism where the binding of one substrate precedes the other. nih.gov The presence of modulators, such as activators or inhibitors, can alter the kinetic parameters of an enzyme, such as the Michaelis constant (K_M) and the catalytic rate (k_cat). nih.gov For example, the lipid effector arachidonic acid was found to increase the catalytic efficiency of protein kinase N (PKN) isoforms by either increasing k_cat or decreasing the K_M for the peptide substrate. nih.gov

Enzyme Protection Strategies Using Thiol-Modifying Reagents

Thiol-modifying reagents are pivotal in experimental biochemistry for the protection and study of enzymes, particularly those with functionally significant cysteine residues. Methanethiosulfonate (MTS) reagents, including this compound, are a class of compounds highly valued for this purpose. They react with the sulfhydryl groups of cysteine residues to form a mixed disulfide bond. This process, known as S-thiolation or sulfhydryl modification, is highly selective and rapid. ox.ac.ukttuhsc.edu A key advantage of this modification is its reversibility; the original thiol group can be restored by adding reducing agents like dithiothreitol (B142953) (DTT), making MTS reagents excellent tools for temporarily protecting cysteine residues during experimental procedures. ttuhsc.edunih.gov

The strategy of using these reagents for enzyme protection is based on their ability to shield vulnerable and reactive cysteine thiols from irreversible oxidation or unwanted reactions. nih.gov This is particularly crucial for enzymes whose catalytic activity depends on a free thiol group in the active site or for proteins where specific cysteines are essential for structural integrity or regulatory functions. nih.govinterchim.fr By temporarily blocking these sites, researchers can perform other modifications or experiments on the protein without damaging the critical cysteine, later restoring the enzyme to its active state. nih.gov

Research into the anesthetic mechanisms of etomidate (B1671615) on GABA(_A) receptors provides a clear example of a protection strategy involving n-alkyl-methanethiosulfonate reagents. nih.gov In these studies, a specific methionine residue in the receptor's transmembrane domain (β3M286) was mutated to a cysteine. The accessibility of this newly introduced cysteine to various n-alkyl-MTS reagents was then tested in the presence and absence of the anesthetic etomidate. The underlying hypothesis was that if etomidate binds near this location, it would physically block, or "protect," the cysteine from being modified by the MTS reagents. nih.gov

The experiments demonstrated that for several n-alkyl-MTS reagents that normally modified the cysteine and altered the receptor's sensitivity to GABA, the presence of etomidate during the reagent exposure prevented this modification. nih.gov This protective effect confirmed the proximity of the etomidate binding site to the engineered cysteine residue. The degree of protection offered by etomidate varied depending on the alkyl chain length of the MTS reagent, providing precise structural information about the binding pocket. nih.gov For instance, etomidate offered significant protection against modification by n-propyl-MTS, n-butyl-MTS, n-hexyl-MTS, n-octyl-MTS, and n-decyl-MTS. nih.gov

The findings from these protection experiments are detailed in the table below, showcasing the ability of a ligand (etomidate) to shield a specific cysteine residue from modification by various thiol-reactive compounds.

Table 1: Etomidate Protection Against Modification by n-Alkyl-MTS Reagents in GABA(_A) Receptors

n-Alkyl-MTS Reagent Modification Effect on GABA Sensitivity (in absence of Etomidate) Etomidate Protection
Methyl-MTS No significant enhancement Not applicable
Ethyl-MTS No significant enhancement Not applicable
n-Propyl-MTS Significant enhancement Yes
n-Butyl-MTS Significant enhancement Yes
n-Hexyl-MTS Significant enhancement Yes
n-Octyl-MTS Significant enhancement Yes
n-Decyl-MTS Significant enhancement Yes

Data derived from studies on mutated GABA(_A) receptors, where protection is defined as the blockage of the MTS-induced effect on GABA sensitivity by the co-application of etomidate. nih.gov

This research highlights the utility of thiol-modifying reagents not just as inhibitors or probes, but as critical components of protection strategies to elucidate enzyme-ligand binding interactions and preserve protein function during complex biochemical investigations. nih.gov

Future Research Directions and Applications in Chemical Biology

Development of Next-Generation Allyl Methanethiosulfonate (B1239399) Probes for Targeted Research

The future development of AMTS-based probes is centered on enhancing specificity and functionality for targeted biological investigations. The core strategy involves modifying the AMTS scaffold with functional moieties, such as fluorophores or "clickable" handles, to enable precise tracking and identification of its interactions within a cellular context.

Next-generation probes could incorporate environmentally sensitive fluorophores that change their emission properties upon reacting with a target cysteine residue, providing real-time kinetic data on protein modification. nih.govmdpi.com Furthermore, the integration of bioorthogonal handles, like azides or alkynes, would allow for "clickable" AMTS analogues. wikipedia.orgwebsite-files.com This two-step approach involves initial labeling of target proteins with the AMTS probe, followed by the attachment of a reporter molecule (e.g., a fluorophore or biotin) via a highly specific chemical reaction that does not interfere with native cellular processes. wikipedia.orgnih.gov Such probes would be invaluable for identifying the full spectrum of proteins targeted by AMTS in a complex proteome through techniques like affinity purification and mass spectrometry.

Future research could focus on creating "active-site-matched" probes, where the structure of the AMTS analogue is tailored to fit the active site of a specific enzyme or protein, thereby increasing its selectivity. nih.gov This approach would minimize off-target effects and allow for the investigation of individual protein functions with high precision.

Probe TypeFunctional MoietyPotential ApplicationKey Research Goal
Fluorescent Probes Environmentally sensitive fluorophores (e.g., quinoline, pyrene (B120774) derivatives)Real-time monitoring of protein S-thiolation; studying enzyme kinetics. nih.govDevelop probes that signal binding events through changes in fluorescence lifetime or wavelength.
Clickable Probes Azide (B81097) or alkyne groupsProteome-wide identification of AMTS targets; activity-based protein profiling.Synthesize cell-permeable AMTS analogues for in vivo target identification.
Affinity Probes Biotin (B1667282)Isolation and purification of specific protein targets for subsequent analysis.Optimize linker length and chemistry to ensure efficient capture and release of target proteins.
Targeted Probes Homing motifs (e.g., peptides, small molecules)Selective labeling of proteins within specific subcellular compartments or cell types.Design probes that recognize specific protein families or post-translational modifications.

Integration into Advanced Protein Engineering and Synthetic Biology Tools

The unique reactivity of AMTS makes it a prime candidate for integration into the expanding toolkits of protein engineering and synthetic biology. These fields leverage modular biological parts and engineering principles to design and construct new biological functions and systems. targetmol.com

In protein engineering, AMTS and its analogues could be used for the site-specific, covalent modification of proteins. By introducing a cysteine residue at a specific location on a protein's surface through genetic engineering, an AMTS-based reagent could be used to attach a variety of payloads, such as drugs, imaging agents, or other proteins. The reactivity of the thiosulfonate group allows for the formation of a stable disulfide bond under physiological conditions. This approach could be used to create precisely engineered antibody-drug conjugates or to control protein function by introducing modifications that allosterically regulate activity. researchgate.netmdpi.com

In synthetic biology, AMTS could function as an exogenous input to control engineered gene circuits. researchgate.net For example, a synthetic biological system could be designed where a key transcriptional regulator is controlled by S-thiolation. The addition of cell-permeable AMTS would modify a specific cysteine on the regulator, switching its activity "on" or "off" and thereby controlling the expression of downstream genes. This would provide a chemically-inducible switch to manipulate cellular behavior, offering a high degree of temporal and spatial control over synthetic systems. nih.gov The principles of bioorthogonal chemistry, which focus on reactions that occur in living systems without interfering with native processes, are central to this endeavor. wikipedia.orgwebsite-files.comdntb.gov.ua

Elucidation of Undiscovered Biochemical Pathways Involving Allyl Methanethiosulfonate Analogues

While the precise metabolic pathways of AMTS are not fully characterized, the extensive research on analogous organosulfur compounds from garlic provides a clear roadmap for future investigation. Garlic-derived compounds like S-allyl-L-cysteine sulfoxide (B87167) (alliin) are precursors to reactive molecules such as allicin (B1665233) (a thiosulfinate), which shares chemical similarity with AMTS. nih.govnih.gov

When garlic is crushed, the enzyme alliinase converts alliin (B105686) into allicin, which is unstable and quickly transforms into a variety of other organosulfur compounds, including diallyl disulfide (DADS) and diallyl trisulfide (DATS). nih.govfrontiersin.org Upon consumption, these compounds undergo further metabolism. For instance, DADS can react with glutathione (B108866) to form S-allyl-mercaptoglutathione, which is then metabolized through the mercapturic acid pathway to eventually be excreted as N-acetyl-S-allyl-L-cysteine. nih.gov The metabolism of the related compound S-allyl-cysteine (SAC) involves N-acetylation and sulfoxidation, with flavin-containing monooxygenases playing a key role. researchgate.netresearchgate.net

Future research must focus on applying metabolomics approaches to trace the fate of AMTS in biological systems. This will involve using isotopically labeled AMTS to track its conversion into various metabolites in cell culture and in vivo models. By identifying these metabolites, researchers can begin to map the biochemical pathways influenced by AMTS and determine whether it serves as a precursor to other bioactive molecules, potentially uncovering novel signaling or metabolic regulation roles. mdpi.com

Precursor CompoundKey Enzyme(s)Primary Metabolites/ProductsMetabolic Pathway
S-Allyl-L-cysteine sulfoxide (Alliin) AlliinaseAllicin, Pyruvic acidEnzymatic conversion upon tissue damage. nih.govnih.gov
Allicin (Spontaneous)Diallyl disulfide (DADS), Diallyl trisulfide (DATS), AjoeneDecomposition. frontiersin.orgbohrium.com
S-Allyl-cysteine (SAC) Flavin-containing monooxygenases, N-acetyltransferaseN-acetyl-S-allyl-L-cysteine (NAc-SAC), SAC sulfoxide (SACS)N-acetylation and Sulfoxidation. researchgate.netresearchgate.net
Diallyl disulfide (DADS) Glutathione S-transferaseS-allyl-mercaptoglutathione, N-acetyl-S-allyl-L-cysteineMercapturic acid pathway. nih.gov

Methodological Advancements in Analytical and Mechanistic Characterization for in situ Studies

To fully understand the biological role of AMTS, it is crucial to study its behavior directly within its native environment—the living cell. Future research will require significant advancements in analytical techniques capable of in situ monitoring with high spatial and temporal resolution.

Raman spectroscopy is a promising non-invasive technique for real-time monitoring of chemical reactions. mdpi.comnih.gov By interfacing a Raman spectrometer with microscopy, it could be possible to track the formation of disulfide bonds as AMTS reacts with cellular thiols, providing kinetic data from specific subcellular locations without the need for labels. researchgate.netnih.gov This would offer an unprecedented view of the compound's reactivity in a live-cell context.

Advanced mass spectrometry (MS) techniques will also be pivotal. Imaging MS could map the distribution of AMTS and its metabolites within tissues, while sophisticated quantitative proteomics workflows will be essential for identifying and quantifying proteins that have been modified by AMTS. These methods can pinpoint specific cysteine residues that are targeted, offering deep insights into the compound's mechanism of action.

Furthermore, the development of genetically encoded biosensors could provide another avenue for in situ studies. These sensors, based on fluorescent proteins, could be engineered to change their optical properties in response to the specific chemical modifications induced by AMTS, allowing for dynamic visualization of its activity within living cells.

Exploration of Mechanistic Synergistic Effects in Multi-Component Biological Systems

Studies have shown that garlic-derived compounds can act synergistically with conventional chemotherapeutic agents, enhancing their efficacy while potentially reducing toxicity. mdpi.com For example, combinations of different isothiocyanates have been shown to produce a stronger inhibitory effect on cancer cell growth than each compound individually. nih.gov These synergistic effects often arise from the multi-targeted nature of organosulfur compounds, which can modulate numerous cellular pathways simultaneously, including redox signaling, cell cycle regulation, and apoptosis. nih.govnih.govnih.gov

Future investigations should employ a systems biology approach to explore the synergistic potential of AMTS. This involves treating cells or organisms with AMTS in combination with other bioactive compounds (such as other organosulfur molecules, antioxidants, or known drugs) and using high-throughput 'omics' technologies (genomics, proteomics, metabolomics) to map the resulting changes in cellular networks. frontiersin.org This approach can reveal unexpected interactions and identify novel combination therapies. Understanding these mechanistic synergies will be crucial for translating the potential of AMTS into effective strategies for health and disease. nih.gov

Q & A

Basic: What synthetic methods are recommended for preparing allyl methanethiosulfonate (AMTS) with high purity?

AMTS can be synthesized via nucleophilic substitution reactions involving methanethiosulfonate derivatives and allyl halides. For example, methyl methanethiosulfonate can react with allyl bromide under alkaline conditions (e.g., using NaOH in ethanol) to yield AMTS. Purification typically involves column chromatography (silica gel, eluting with chloroform/hexane mixtures) to remove byproducts like diallyl disulfide . Solubility in chloroform and ethanol facilitates handling during synthesis .

Advanced: How can AMTS be used to selectively modify cysteine residues in proteins, and what experimental controls are critical?

AMTS reacts specifically with thiol (-SH) groups in cysteine residues via its methanethiosulfonate moiety, forming stable disulfide bonds. Methodological steps :

Reduction of disulfides : Pre-treat proteins with tris(2-carboxyethyl)phosphine (TCEP) to reduce existing disulfide bonds.

Reaction conditions : Use AMTS at a 10:1 molar excess over protein in pH 7.0–8.0 buffers (e.g., Tris-HCl) for 1–2 hours at 25°C.

Quenching : Terminate reactions with excess β-mercaptoethanol.

Validation : Confirm modification via mass spectrometry or Ellman’s assay for free thiol quantification.
Controls : Include unmodified protein samples and reactions without AMTS to rule out nonspecific oxidation .

Basic: What analytical techniques are suitable for detecting and quantifying AMTS in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is preferred due to AMTS’s volatility. Key parameters:

  • Column : DB-5MS (30 m × 0.25 mm × 0.25 μm).
  • Temperature program : 40°C (hold 2 min) to 250°C at 10°C/min.
  • Detection : Monitor ions m/z 152 (molecular ion) and 89 (allyl fragment).
    For quantification, use internal standards like diallyl trisulfide (retention time ~13 min in similar GC conditions) .

Advanced: How can researchers address AMTS instability during long-term storage?

AMTS degrades via hydrolysis and oxidation. Best practices :

  • Storage : Dissolve in anhydrous ethanol or chloroform, aliquot under nitrogen, and store at –20°C.
  • Stability testing : Monitor purity monthly via thin-layer chromatography (TLC) using silica plates and UV detection at 254 nm.
  • Alternative : Synthesize fresh batches for critical experiments to avoid artifacts from degraded products .

Advanced: How should researchers interpret contradictory data when AMTS co-elutes with other sulfur-containing compounds in chromatographic analyses?

Co-elution with compounds like dimethyl trisulfide or allyl methyl disulfide is common. Resolution strategies :

Tandem MS : Use MS/MS fragmentation to distinguish AMTS (m/z 152 → 89) from interferents (e.g., dimethyl trisulfide: m/z 126 → 79).

Derivatization : Treat samples with iodoacetamide to block thiols, selectively modifying AMTS and shifting its retention time.

Cross-validation : Compare results with nuclear magnetic resonance (NMR) spectroscopy (¹H NMR: δ 3.3 ppm for -SO₂- group) .

Basic: What safety protocols are essential when handling AMTS in laboratory settings?

  • Ventilation : Use fume hoods to prevent inhalation of volatile sulfur compounds.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
  • Waste disposal : Collect in sealed containers for incineration, complying with EPA guidelines for organosulfur compounds .

Advanced: What mechanistic insights can be gained from studying AMTS in bacterial sulfur metabolism?

In Roseobacter group bacteria, AMTS is a breakdown product of 3-(allylsulfonio)propanoates. Experimental approaches :

Isotopic labeling : Use ³⁵S-labeled AMTS to trace sulfur incorporation into metabolites.

Gene knockout : Delete putative thiosulfonate reductase genes to assess AMTS accumulation.

Metabolomics : Profile sulfur volatiles via headspace SPME-GC-MS to identify pathways involving AMTS.
This reveals its role in microbial sulfur cycling and potential analogies to garlic-derived compounds .

Basic: How does AMTS’s reactivity compare to other methanethiosulfonate derivatives (e.g., methyl or propyl analogs)?

AMTS’s allyl group enhances electrophilicity compared to methyl/propyl derivatives, accelerating thiol-disulfide exchange. Kinetic studies :

  • Rate constants : AMTS reacts 2–3× faster with cysteine than methyl methanethiosulfonate (MMTS) at pH 7.4.
  • Steric effects : Bulkier substituents (e.g., propyl) reduce accessibility to buried cysteine residues.
  • Applications : AMTS is preferred for surface-exposed thiols, while MMTS suits buried residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.